(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H17N3O3S3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17N3O3S3/c29-24-22(34-25(32)27(24)13-16-8-9-19-20(11-16)31-15-30-19)12-17-14-28(18-5-2-1-3-6-18)26-23(17)21-7-4-10-33-21/h1-12,14H,13,15H2/b22-12- |
InChI Key |
NRINYPDPUMOHDQ-UUYOSTAYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chalcone Derivatives
The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated ketones with phenylhydrazine . For example:
Formylation at the Pyrazole C-4 Position
The aldehyde group is introduced via Vilsmeier-Haack reaction :
-
Pyrazole is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde (Yield: 65%).
Preparation of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Thiazolidinone Core Formation
The thiazolidinone scaffold is synthesized by reacting 2-(1,3-benzodioxol-5-yl)ethanamine with carbon disulfide (CS₂) and chloroacetic acid:
-
2-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) is condensed with CS₂ (1.2 eq) in ethanol under reflux for 6 hours.
-
Chloroacetic acid (1.1 eq) is added, and the mixture is stirred at 80°C for 12 hours to form 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (Yield: 72%).
Knoevenagel Condensation for Arylidene Formation
Microwave-Assisted Synthesis
The final step employs microwave irradiation to enhance reaction efficiency and Z-selectivity:
| Parameter | Condition |
|---|---|
| Reactants | Pyrazole aldehyde (1.0 eq), Thiazolidinone (1.2 eq) |
| Catalyst | Piperidine (0.1 eq), Acetic acid (3.0 eq) |
| Temperature | 120°C |
| Time | 20 minutes |
| Yield | 89% |
| Z/E Ratio | >95:5 |
The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, AcOH) favor higher yields compared to non-polar solvents. Piperidine acts as a base to deprotonate the thiazolidinone, while acetic acid facilitates imine formation.
Stereochemical Control
Microwave irradiation promotes kinetic control, favoring the Z-isomer due to reduced reaction time and controlled energy input. Classical heating (reflux in toluene) results in lower Z-selectivity (70:30).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles between the thiazolidinone and pyrazole planes measuring 85.2°.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Z-Selectivity | Time |
|---|---|---|---|---|
| Microwave irradiation | 120°C, piperidine/AcOH | 89% | >95% | 20 min |
| Classical heating | Toluene, reflux | 75% | 70% | 12 hours |
| Solvent-free | Grinding, 80°C | 68% | 65% | 6 hours |
Microwave synthesis offers superior efficiency and stereochemical outcomes, making it the method of choice for scalable production.
Challenges and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives possess antimicrobial properties. The compound has shown efficacy against various bacterial strains. For example, research demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Anticancer Potential
Studies have also highlighted the compound's anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . This suggests potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Farghaly et al., the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
A recent publication reported the evaluation of the compound's effects on human breast cancer cells (MCF7). The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased markers of apoptosis .
Mechanism of Action
The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action and efficacy through various studies.
Structure and Properties
The structure of the compound includes a thiazolidinone core substituted with a benzodioxole and a pyrazole moiety. This unique combination is hypothesized to enhance its biological activity through synergistic effects derived from its structural components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A review indicated that modifications at specific positions on the thiazolidinone scaffold can significantly enhance anticancer activity by acting as multi-target enzyme inhibitors . For instance, derivatives have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial potency.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been well-documented. The compound has exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with inhibition rates exceeding 90% in certain assays . The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity.
Antioxidant Activity
Thiazolidinone derivatives also exhibit antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS. Results indicate that it effectively reduces oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .
The biological activities of thiazolidinone derivatives are largely attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant activities are linked to the modulation of ROS levels within cells, which is crucial for maintaining cellular homeostasis.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
